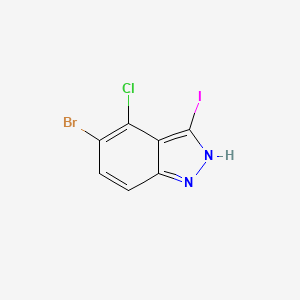

5-Bromo-4-chloro-3-iodo-1H-indazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H3BrClIN2 |

|---|---|

Molecular Weight |

357.37 g/mol |

IUPAC Name |

5-bromo-4-chloro-3-iodo-2H-indazole |

InChI |

InChI=1S/C7H3BrClIN2/c8-3-1-2-4-5(6(3)9)7(10)12-11-4/h1-2H,(H,11,12) |

InChI Key |

JOJDAFMJLWKYIF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NNC(=C2C(=C1Br)Cl)I |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Bromo 4 Chloro 3 Iodo 1h Indazole and Its Derivatives

Strategies for Regioselective Synthesis of the Indazole Core

The construction of the 5-bromo-4-chloro-1H-indazole core with precise regiochemical control is a critical first step. This is typically achieved through directed cyclization approaches or by designing precursors with the desired substitution pattern already in place.

Directed Cyclization Approaches

Directed cyclization strategies often involve the formation of the indazole ring from a suitably substituted benzene (B151609) derivative. A plausible and efficient method for the synthesis of a 5-bromo-4-chloro-1H-indazole intermediate would be the Jacobson indazole synthesis or a related cyclization reaction. One such approach could start from a pre-functionalized aniline (B41778) derivative, such as 2-amino-4-bromo-5-chlorotoluene. The synthesis would proceed through diazotization of the amino group, followed by an intramolecular cyclization to form the indazole ring. This method ensures the correct placement of the bromo and chloro substituents on the benzene ring of the indazole core.

Another powerful strategy involves the cyclization of ortho-haloarylhydrazones. For instance, a 2-halobenzophenone tosylhydrazone can undergo an intramolecular Buchwald-Hartwig amination reaction to form the indazole nucleus under mild conditions, a methodology that is tolerant of various functional groups. nih.gov

Precursor Design for Position-Specific Halogenation

The design of the precursor molecule is paramount for achieving the desired substitution pattern on the indazole core. A viable synthetic route to 5-bromo-4-chloro-1H-indazole could commence with a commercially available and appropriately substituted aniline, such as 3-chloro-2-methylaniline. A synthetic patent describes a similar three-step process to produce 5-bromo-4-fluoro-1H-indazole, which can be adapted for the chloro-analogue. google.com The sequence would involve:

Bromination: Regioselective bromination of the starting aniline derivative to introduce the bromine atom at the desired position.

Ring Closure: Subsequent cyclization to form the indazole ring.

Deprotection: If a protecting group is used during the synthesis, a final deprotection step would yield the target 5-bromo-4-chloro-1H-indazole.

A recent publication details the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine from 2,6-dichlorobenzonitrile. semanticscholar.orgresearchgate.netchemrxiv.orgresearchgate.net This process involves a regioselective bromination followed by a heterocycle formation with hydrazine (B178648), highlighting a practical approach to synthesizing di-halogenated indazoles that could potentially be adapted. semanticscholar.orgresearchgate.netchemrxiv.orgresearchgate.net

Selective Introduction of Bromine, Chlorine, and Iodine Atoms

With the 5-bromo-4-chloro-1H-indazole core in hand, the next critical step is the selective introduction of the iodine atom at the C3 position. The electronic properties of the pre-existing halogens and the reaction conditions play a crucial role in directing the regioselectivity of this final halogenation step.

Halogenation Reagents and Reaction Conditions for Differential Selectivity

The direct C-H halogenation of the indazole ring is a common strategy. For the introduction of iodine at the C3 position of the 5-bromo-4-chloro-1H-indazole, several iodinating agents can be employed. N-Iodosuccinimide (NIS) is a widely used and effective reagent for the iodination of aromatic and heteroaromatic compounds. researchgate.netcommonorganicchemistry.comorganic-chemistry.org The reaction is typically carried out in a suitable solvent, and the reactivity can be modulated by the addition of an acid catalyst. researchgate.net For deactivated aromatic systems, which a di-halogenated indazole would be, the use of a strong acid like sulfuric acid in conjunction with NIS can facilitate the iodination. researchgate.net

Alternatively, a combination of molecular iodine (I₂) and a base such as potassium hydroxide (B78521) (KOH) in a polar aprotic solvent like dimethylformamide (DMF) has been shown to be effective for the C3-iodination of substituted indazoles.

A study on the metal-free regioselective halogenation of 2-substituted indazoles demonstrated the use of N-halosuccinimides (NXS, where X = Br, Cl) for mono- and poly-halogenation by carefully tuning the reaction conditions. nih.gov This suggests that a sequential halogenation approach could also be a viable strategy, although direct iodination of the di-halo-indazole is likely more straightforward.

Sequence-Dependent Halogenation for Multisubstituted Indazoles

The order in which the halogens are introduced can significantly impact the feasibility and efficiency of the synthesis. In the case of 5-Bromo-4-chloro-3-iodo-1H-indazole, the most logical sequence involves the initial synthesis of the 5-bromo-4-chloro-1H-indazole core, followed by the final iodination at the C3 position. This is because the C3 position of the indazole ring is generally the most nucleophilic and therefore the most susceptible to electrophilic substitution, such as iodination.

Attempting to introduce the bromine and chlorine atoms after iodination would likely lead to a mixture of regioisomers and be less efficient. Therefore, building the di-halogenated indazole core first and then performing the C3-iodination is the preferred and more controlled synthetic route.

Functionalization and Derivatization of the this compound Skeleton

The presence of three different halogen atoms on the indazole ring provides a rich platform for selective functionalization, primarily through transition-metal-catalyzed cross-coupling reactions. The differential reactivity of the C-I, C-Br, and C-Cl bonds allows for a stepwise and site-selective introduction of various substituents.

The general order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, is C-I > C-Br > C-Cl. wikipedia.orgyoutube.com This predictable reactivity profile is key to the selective functionalization of this compound.

Table 1: Potential Cross-Coupling Reactions on this compound

| Position | Halogen | Coupling Reaction | Potential Reagents |

| C3 | Iodine | Suzuki-Miyaura | Arylboronic acids, Pd catalyst (e.g., Pd(dppf)Cl₂), base (e.g., K₂CO₃) |

| C3 | Iodine | Buchwald-Hartwig | Amines, Pd catalyst, ligand (e.g., BippyPhos), base |

| C5 | Bromine | Suzuki-Miyaura | Arylboronic acids, Pd catalyst, stronger conditions |

| C5 | Bromine | Buchwald-Hartwig | Amines, Pd catalyst, stronger conditions |

| C4 | Chlorine | Suzuki-Miyaura | Requires more forcing conditions and specialized catalysts |

| C4 | Chlorine | Buchwald-Hartwig | Requires more forcing conditions and specialized catalysts |

By carefully selecting the catalyst, ligand, base, and reaction temperature, it is possible to selectively functionalize the C3 position (C-I bond) while leaving the C5 (C-Br) and C4 (C-Cl) bonds intact. Following the initial functionalization at C3, subsequent and more forcing reaction conditions can then be applied to modify the C5 and C4 positions, respectively. This stepwise approach allows for the synthesis of a diverse library of trisubstituted indazole derivatives from a single, versatile precursor. nih.govnih.govmdpi.com

Nucleophilic aromatic substitution (SNAr) could also be a viable strategy for functionalization, particularly if the indazole ring is activated by electron-withdrawing groups. nih.govresearchgate.net However, the high reactivity of the C-I and C-Br bonds in cross-coupling reactions generally makes this the preferred method for selective derivatization.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) at Halogenated Positions

Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, offering a direct path to functionalize halogenated indazoles. The differential reactivity of the halogens (I > Br > Cl) in this compound allows for selective couplings.

The Suzuki-Miyaura coupling , which forms a C(sp²)–C(sp²) bond, is highly effective for the arylation of indazoles. nih.gov Research has shown that the reaction of 6-bromo-3-iodo-1H-indazole proceeds selectively at the C3 position. rsc.org In studies on 5-bromo-3-iodo-indoles and indazoles, it was anticipated that palladium-catalyzed cross-couplings would preferentially occur at the iodine-bearing position. thieme-connect.de For instance, the Suzuki coupling of N-protected 5-bromoindazoles with various boronic acids using catalysts like Pd(dppf)Cl₂ has been successful. nih.govresearchgate.net The choice of catalyst and reaction conditions is critical; for example, [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride has proven to be an effective catalyst for the Suzuki coupling of 5-bromo-1-ethyl-1H-indazole. nih.gov

The Sonogashira coupling is a reliable method for introducing alkyne moieties, forming C(sp)-C(sp²) bonds. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org Sequential Sonogashira and Suzuki reactions have been successfully performed on 5-bromo-3-iodo-indoles and indazoles, demonstrating the ability to selectively functionalize different positions. thieme-connect.de For instance, Sonogashira coupling on 5-bromo-3-iodoindole derivatives occurs at the C-3 position, followed by a Suzuki coupling at the C-5 position. thieme-connect.de Copper-free Sonogashira conditions have also been developed, utilizing air-stable palladium precatalysts. nih.gov

The Heck reaction facilitates the coupling of aryl or vinyl halides with alkenes. organic-chemistry.orgyoutube.comresearchgate.net This reaction provides a direct route to vinylated indazoles. A solvent-free, chemoselective Heck cross-coupling protocol has been developed for the synthesis of 3-vinylindazoles by ball-milling. researchgate.net

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions on Halogenated Indazoles

| Reaction | Description | Typical Catalyst/Reagents | Key Findings | Citation |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Forms a C(sp²)–C(sp²) bond between the indazole and a boronic acid/ester. | PdCl₂(dppf), K₂CO₃, Dimethoxyethane | Selective reaction at the more reactive halogen (I > Br). rsc.orgthieme-connect.de Catalyst choice is crucial for high yields. nih.gov | nih.govrsc.orgthieme-connect.denih.gov |

| Sonogashira Coupling | Forms a C(sp)–C(sp²) bond between the indazole and a terminal alkyne. | Pd catalyst, Cu(I) co-catalyst, Amine base | Can be performed sequentially with other cross-coupling reactions. thieme-connect.de Copper-free conditions are available. nih.gov | thieme-connect.dewikipedia.orgorganic-chemistry.orgnih.gov |

| Heck Reaction | Couples the indazole with an alkene. | Pd(OAc)₂, PPh₃, Base | Enables direct vinylation of the indazole core. researchgate.net Solvent-free methods have been developed. researchgate.net | organic-chemistry.orgyoutube.comresearchgate.net |

Nucleophilic Aromatic Substitution (SNAr) and Electrophilic Substitution Strategies

Beyond metal-catalyzed reactions, nucleophilic and electrophilic substitution reactions offer alternative pathways for functionalizing the indazole ring.

Nucleophilic Aromatic Substitution (SNAr) reactions on halogenated indazoles can be achieved, particularly when the ring is activated by electron-withdrawing groups. One synthetic route to 1-aryl-1H-indazoles involves the preparation of arylhydrazones followed by deprotonation and an SNAr ring closure. nih.gov

Electrophilic substitution reactions such as halogenation, nitration, and sulfonylation are fundamental for introducing functional groups onto the indazole scaffold. chemicalbook.com Direct halogenation of indazoles can be achieved using reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS). chim.it For instance, the bromination of 2-phenyl-2H-indazole with Br₂ has been reported, though it can lead to a mixture of products. rsc.org Metal-free halogenation methods have been developed for 2H-indazoles using N-halosuccinimides, offering high selectivity and yields. nih.govrsc.org These reactions can be tuned to produce mono-, poly-, or hetero-halogenated indazoles. nih.govrsc.org

N-Functionalization of the Indazole Nitrogen Atoms

The nitrogen atoms of the indazole ring are nucleophilic and can be readily functionalized, most commonly through alkylation. nih.gov However, direct alkylation of 1H-indazoles often results in a mixture of N1 and N2 substituted products. nih.govbeilstein-journals.org The regioselectivity of N-alkylation is influenced by several factors, including the substituents on the indazole ring, the alkylating agent, the base, and the solvent. beilstein-journals.orgnih.gov

For instance, in the alkylation of methyl 5-bromo-1H-indazole-3-carboxylate, different conditions can selectively yield either the N1 or N2 product in high yields. beilstein-journals.org The use of NaH in THF with electron-deficient indazoles has been shown to favor N1-selectivity. nih.govbeilstein-journals.org Conversely, some methods have been developed for highly selective N2-alkylation using alkyl 2,2,2-trichloroacetimidates catalyzed by acids like trifluoromethanesulfonic acid or copper(II) triflate. wuxibiology.comorganic-chemistry.org The steric and electronic properties of substituents at the C3 and C7 positions can significantly influence the N1/N2 ratio. nih.gov

Table 2: Regioselectivity of N-Alkylation of Substituted Indazoles

| Indazole Substrate | Alkylation Conditions | Major Product | Key Influencing Factors | Citation |

|---|---|---|---|---|

| Methyl 5-bromo-1H-indazole-3-carboxylate | Varied base and solvent | N1 or N2 selective | Base (e.g., Cs₂CO₃ vs. NaH), solvent (e.g., DMF vs. THF) | beilstein-journals.org |

| Electron-deficient indazoles | NaH, THF, pentyl bromide | N1 | Electronic effect of substituent, chelation with Na⁺ | nih.govbeilstein-journals.org |

| 1H-Indazoles | Alkyl 2,2,2-trichloroacetimidates, TfOH or Cu(OTf)₂ | N2 | Catalyst, nature of the alkylating agent | wuxibiology.comorganic-chemistry.org |

| C-3 and C-7 substituted indazoles | NaH, THF | N1 or N2 | Steric and electronic effects of substituents | nih.gov |

Green Chemistry Principles in the Synthesis of Halogenated Indazoles

The principles of green chemistry are increasingly being applied to the synthesis of halogenated indazoles to develop more sustainable and environmentally friendly processes.

Catalyst Development for Sustainable Synthesis

A key focus in green chemistry is the development of efficient and recyclable catalysts. For Suzuki-Miyaura reactions, highly active palladium catalysts have been developed that can be used in neat water under air at ambient temperatures with low catalyst loadings. rsc.org In some cases, metal-free catalytic systems are being explored. For example, an iodobenzene-catalyzed intramolecular C-H amination of hydrazones provides a metal-free route to 1H-indazoles. iosrjournals.org Natural catalysts, such as lemon peel powder, have also been utilized for the synthesis of 1H-indazoles under ultrasound irradiation. researchgate.net

Solvent-Free or Environmentally Benign Reaction Media

Replacing hazardous organic solvents with more environmentally benign alternatives is a central tenet of green chemistry. Water is an ideal green solvent, and several synthetic procedures for halogenated indazoles have been adapted to aqueous media. rsc.orgrsc.org For instance, a metal-free regioselective halogenation of 2H-indazoles can be carried out in water, yielding products in good yields. rsc.org Ethanol is another green solvent that has been used effectively. rsc.orgsamipubco.com

Solvent-free reaction conditions, such as grinding or ball-milling, offer significant environmental benefits by minimizing waste. nih.govbenthamdirect.com An efficient synthesis of indazole derivatives has been achieved using a grinding technique, which is an operationally simple and eco-friendly method. nih.govbenthamdirect.com

Mechanistic Investigations of Chemical Reactivity and Transformation Pathways

Electronic and Steric Effects of Halogen Substituents on Reactivity

The reactivity of the indazole ring in 5-Bromo-4-chloro-3-iodo-1H-indazole is intricately governed by the interplay of electronic and steric effects exerted by the bromine, chlorine, and iodine substituents. These halogens, while sharing some common characteristics, each impart unique influences on the molecule's electron distribution and spatial arrangement.

Conversely, the resonance effect (+R) involves the delocalization of lone pair electrons from the halogen into the aromatic π-system. This effect donates electron density to the ring. For halogens, the resonance effect is generally weaker than the inductive effect and decreases down the group as the orbital overlap between the halogen's p-orbitals and the ring's π-system becomes less effective: Cl > Br > I.

In this compound, the cumulative effect is a significant deactivation of the aromatic system towards electrophilic substitution due to the dominant electron-withdrawing nature of the halogens. The specific positioning of these substituents further modulates the electron density at different sites within the molecule.

| Halogen | Inductive Effect (-I) | Resonance Effect (+R) | Overall Electronic Effect |

|---|---|---|---|

| Chlorine (Cl) | Strongly withdrawing | Weakly donating | Strongly deactivating |

| Bromine (Br) | Moderately withdrawing | Weakly donating | Moderately deactivating |

| Iodine (I) | Weakly withdrawing | Very weakly donating | Weakly deactivating |

The halogen substituents significantly influence the reactivity of the indazole ring and the selectivity of reactions at different positions. The electron-withdrawing nature of the halogens generally deactivates the benzene (B151609) portion of the indazole ring towards electrophilic aromatic substitution. However, the positions that are least deactivated will be the preferred sites for such reactions.

The C-3 position is occupied by an iodine atom, which is a common site for functionalization in indazoles, often introduced via halogenation. chim.it This position is susceptible to metal-catalyzed cross-coupling reactions, where the iodine atom can act as a leaving group. chim.it The steric bulk of the iodine atom at C-3 can also influence the approach of reagents to the adjacent N-2 position.

The chlorine atom at C-4 and the bromine atom at C-5 further withdraw electron density from the benzene ring. In reactions such as N-alkylation, the regioselectivity between the N-1 and N-2 positions is a critical consideration. The electronic and steric effects of substituents on the indazole ring are known to impact the N-1/N-2 regioisomeric distribution in such reactions. nih.gov For instance, in related substituted indazoles, the choice of base and solvent can be pivotal in directing the alkylation to either nitrogen. nih.gov The thermodynamic stability of the 1H-indazole tautomer is generally greater than the 2H-indazole tautomer, which can also influence the outcome of reactions. nih.gov

The presence of bulky substituents at positions 4 and 5 can sterically hinder reactions at the adjacent positions on the benzene ring, as well as potentially influencing the conformation of substituents at the N-1 position.

Detailed Analysis of Reaction Mechanisms

A detailed understanding of the reaction mechanisms involving this compound is essential for optimizing reaction conditions and predicting product outcomes. This analysis often involves a synergistic approach combining computational modeling and experimental validation.

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for investigating reaction mechanisms of complex organic molecules. nih.govresearchgate.netniscpr.res.in For a molecule like this compound, DFT calculations can be employed to:

Determine Ground State Geometries and Electronic Structures: Optimizing the molecular geometry to its lowest energy conformation and calculating properties such as molecular orbital energies (HOMO-LUMO gap), charge distributions, and electrostatic potential maps. nih.govrsc.org These calculations can provide insights into the most nucleophilic and electrophilic sites within the molecule.

Map Potential Energy Surfaces: By calculating the energies of reactants, intermediates, transition states, and products, a detailed potential energy surface for a given reaction can be constructed. This allows for the identification of the most favorable reaction pathway.

Locate and Characterize Transition States: The identification of transition state structures is crucial for understanding the kinetics of a reaction. Frequency calculations can confirm that a located structure is a true transition state (having one imaginary frequency). The energy of the transition state determines the activation energy of the reaction.

Model Solvent Effects: The inclusion of solvent models, such as the Polarizable Continuum Model (PCM), can provide a more accurate representation of reaction energetics in solution. scispace.com

For instance, DFT studies on the N-alkylation of substituted indazoles have been used to rationalize the observed regioselectivity, suggesting that chelation effects or non-covalent interactions can favor the formation of either N-1 or N-2 substituted products depending on the reaction conditions. nih.gov Similar computational approaches could be applied to predict the reactivity of this compound in various transformations.

| Computational Method | Information Obtained | Relevance to this compound |

|---|---|---|

| Geometry Optimization | Stable conformations, bond lengths, and angles | Predicting steric hindrance and ground state stability |

| Frontier Molecular Orbital (FMO) Analysis | HOMO-LUMO energy gap, sites for nucleophilic/electrophilic attack | Identifying reactive centers |

| Transition State Search | Activation energies and geometries of transition states | Elucidating reaction kinetics and pathways |

| Reaction Coordinate Mapping | Energy profile along the reaction pathway | Visualizing the entire transformation process |

Experimental studies are indispensable for validating the mechanisms proposed by computational models. Several techniques can be employed to probe reaction intermediates and transition states:

Kinetic Studies: Measuring reaction rates under different conditions (e.g., varying reactant concentrations, temperature) can provide valuable information about the reaction order and activation parameters. For example, kinetic studies of the nitration of indazole have helped to elucidate the nature of the reacting species. rsc.org

Kinetic Isotope Effects (KIEs): By replacing an atom at a specific position with its heavier isotope (e.g., hydrogen with deuterium), changes in the reaction rate can be observed. A significant KIE indicates that the bond to the isotopic atom is being broken or formed in the rate-determining step of the reaction.

Intermediate Trapping: In some reactions, it is possible to add a "trapping" agent that reacts specifically with a proposed intermediate, leading to the formation of a stable, characterizable product. The identification of this trapped product provides strong evidence for the existence of the intermediate.

Spectroscopic Monitoring: Techniques such as in-situ NMR or IR spectroscopy can be used to monitor the progress of a reaction in real-time, potentially allowing for the direct observation of transient intermediates.

Crystallographic Studies: X-ray crystallography of stable intermediates or products can provide definitive structural information that can support or refute a proposed mechanistic pathway. acs.org

By combining these experimental techniques with computational modeling, a comprehensive and well-supported understanding of the reaction mechanisms of this compound can be achieved.

Degradation Pathways and Stability Studies

The stability of a chemical compound under various conditions is a critical parameter, particularly for applications in materials and pharmaceuticals. Halogenated aromatic compounds can be susceptible to degradation through several pathways. nih.govnih.gov

For this compound, potential degradation pathways that warrant investigation include:

Hydrolysis: The compound could be susceptible to hydrolysis under acidic or basic conditions. The C-I bond is generally the most labile among the carbon-halogen bonds present and could be a primary site for hydrolytic cleavage. The amide-like bond in the pyrazole (B372694) ring could also be susceptible to hydrolysis under harsh conditions.

Oxidation: The indazole ring system could be sensitive to oxidative degradation, for example, by reaction with peroxides or under atmospheric oxygen, potentially leading to ring-opened products or the formation of N-oxides.

Photolysis: Exposure to light, particularly UV radiation, can induce the cleavage of carbon-halogen bonds. The energy of the C-I bond is the lowest among the C-X bonds in the molecule, making it the most likely site for photodegradation. Photodissociation of bromoiodomethane (B1195271) has been studied, indicating the potential for complex photochemical reactions in polyhalogenated compounds. wikipedia.org

Forced degradation studies are typically conducted to identify potential degradation products and to develop stability-indicating analytical methods. These studies involve subjecting the compound to stress conditions such as heat, humidity, light, and a range of pH values. The resulting degradation products are then identified and characterized using techniques like HPLC-MS, GC-MS, and NMR spectroscopy.

The intrinsic stability of the molecule is influenced by the electronic effects of the halogen substituents. The strong electron-withdrawing nature of the halogens can affect the susceptibility of the ring to nucleophilic attack, which can be a key step in certain degradation pathways. The biodegradation of halogenated organic compounds is also an important consideration for environmental fate, often involving enzymatic dehalogenation reactions. nih.govnih.gov

Photochemical Stability and Degradation Products

While specific experimental studies on the photochemical stability of this compound are not extensively documented in publicly available literature, the photochemical behavior of the parent indazole ring and related halogenated aromatic compounds can offer valuable insights. Indazoles, as a class of heterocyclic compounds, can undergo photochemical transformations. For instance, a notable photochemical reaction is the conversion of 1H-indazoles into benzimidazoles under specific irradiation conditions. This transformation is believed to proceed through a two-step mechanism that involves the excited-state tautomerization of the 1H-indazole to a 2H-isomer, which then undergoes a photochemical rearrangement. nih.gov

The presence of multiple halogen atoms on the benzene ring of this compound is expected to significantly influence its photochemical stability. Halogenated aromatic compounds are known to undergo photodehalogenation, where the carbon-halogen bond is cleaved upon absorption of light. The relative lability of the carbon-halogen bond generally follows the order C-I > C-Br > C-Cl > C-F. Consequently, it is plausible that the primary photochemical degradation pathway for this compound would involve the cleavage of the C-I bond at the 3-position, being the most susceptible to photolysis.

Subsequent degradation could involve the cleavage of the C-Br and C-Cl bonds. A study on the photochemical degradation of polyhalogenated carbazoles, which are structurally related to indazoles, revealed that stepwise reductive dehalogenation is a primary photodegradation mechanism. nih.gov In this study, the rate of degradation increased with the number of halogen substituents, and the contribution to the degradation rate was significantly higher for bromine than for chlorine. nih.gov This suggests that the degradation of this compound would likely proceed through a sequential loss of its halogen atoms, starting with iodine, followed by bromine, and then chlorine.

The specific degradation products would depend on the reaction conditions, particularly the solvent and the presence of other reactive species. In the absence of specific data for this compound, a hypothetical degradation pathway is proposed in the table below.

Hypothetical Photochemical Degradation Products of this compound

| Parent Compound | Potential Primary Degradation Product (Loss of Iodine) | Potential Secondary Degradation Product (Loss of Bromine) | Potential Tertiary Degradation Product (Loss of Chlorine) |

| This compound | 5-Bromo-4-chloro-1H-indazole | 4-Chloro-1H-indazole | 1H-Indazole |

Thermal Stability and Decomposition Mechanisms

The thermal stability of this compound is a critical parameter for its handling and application in various chemical processes. Generally, 1H-indazoles are more thermodynamically stable than their 2H-tautomers. nih.gov However, the presence of three different halogen atoms on the indazole core introduces complexities into its thermal behavior.

While a specific decomposition temperature for this compound is not reported, studies on other halogenated heterocyclic compounds can provide an indication of its thermal liability. For example, a study on halogenated azidopyridines showed exothermic decomposition occurring between 119 and 135°C. organic-chemistry.org Although the azide (B81097) group is the primary driver of decomposition in that case, the study highlights that halogenated heterocyclic compounds can be thermally sensitive.

The decomposition of this compound under thermal stress is likely to initiate with the cleavage of the weakest carbon-halogen bond, which is the C-I bond. This is consistent with the general trend of bond dissociation energies (C-I < C-Br < C-Cl). The thermal decomposition of halogenated materials in general can lead to the formation of a complex mixture of smaller halogenated and non-halogenated fragments. scholaris.ca

In the context of mass spectrometry, where samples are vaporized at elevated temperatures, thermal decomposition can be observed prior to ionization. thieme-connect.de For compounds with multiple polar functional groups and high molecular weights, this is a common phenomenon. thieme-connect.de The thermal decomposition of this compound in an inert atmosphere would likely proceed through a series of dehalogenation steps, similar to the photochemical pathway. However, in the presence of oxygen or other reactive species, the formation of halogenated byproducts such as hydrogen halides (HI, HBr, HCl) and potentially polyhalogenated dibenzofurans or dibenzodioxins, especially under uncontrolled combustion conditions, cannot be ruled out. scholaris.ca

A proposed thermal decomposition pathway, based on the relative strengths of the carbon-halogen bonds, is outlined in the table below.

Proposed Thermal Decomposition Products of this compound

| Temperature Range | Proposed Primary Decomposition Event | Potential Gaseous Byproducts | Potential Solid Residue |

| Lower Temperature | Cleavage of the C-I bond | Iodine (I₂) | 5-Bromo-4-chloro-1H-indazole |

| Intermediate Temperature | Cleavage of the C-Br bond | Hydrogen Bromide (HBr) | 4-Chloro-1H-indazole containing char |

| Higher Temperature | Cleavage of the C-Cl bond and ring fragmentation | Hydrogen Chloride (HCl), various organic fragments | Carbonaceous char |

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Assignment of ¹H, ¹³C, and Heteronuclear Nuclei

The ¹³C NMR spectrum would show distinct signals for each of the seven carbon atoms in the indazole core. The positions of the bromine, chlorine, and iodine atoms significantly influence the chemical shifts of the adjacent carbon atoms due to their differing electronegativity and anisotropic effects.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 5-Bromo-4-chloro-3-iodo-1H-indazole

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| ¹H NMR | |

| H-6 | 7.5 - 8.0 |

| H-7 | 7.0 - 7.5 |

| NH | 13.0 - 14.5 |

| ¹³C NMR | |

| C-3 | 85 - 95 |

| C-3a | 140 - 145 |

| C-4 | 120 - 125 |

| C-5 | 115 - 120 |

| C-6 | 125 - 130 |

| C-7 | 110 - 115 |

| C-7a | 145 - 150 |

Note: These are predicted values and may vary from experimental data.

Advanced 2D NMR Techniques for Complex Spectral Interpretation

To unambiguously assign the proton and carbon signals and to elucidate the connectivity of the atoms within the molecule, advanced 2D NMR techniques are indispensable. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

COSY: This experiment would reveal the coupling relationships between adjacent protons, helping to identify the H-6 and H-7 protons on the benzene (B151609) ring.

HSQC: This experiment correlates proton signals with their directly attached carbon atoms, allowing for the definitive assignment of the carbon signals for C-6 and C-7.

HMBC: This experiment shows correlations between protons and carbons that are two or three bonds away. This would be crucial for assigning the quaternary carbons (C-3, C-3a, C-4, C-5, and C-7a) by observing their correlations with the H-6, H-7, and NH protons. For example, key HMBC correlations would be expected between the NH proton and carbons C-3a and C-7a. rsc.orgnih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy.

Accurate Mass Measurement for Molecular Formula Confirmation

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound, the molecular formula is C₇H₃BrClIN₂. The expected monoisotopic mass can be calculated with high precision. An experimental HRMS measurement that matches this calculated mass to within a few parts per million (ppm) would provide strong evidence for the correct molecular formula.

Table 2: Calculated and Expected HRMS Data for this compound

| Ion | Molecular Formula | Calculated Monoisotopic Mass (Da) | Expected m/z [M+H]⁺ |

|---|---|---|---|

| [M] | C₇H₃BrClIN₂ | 399.8243 | 400.8321 |

Note: The presence of bromine and chlorine will result in a characteristic isotopic pattern in the mass spectrum.

Fragmentation Pattern Analysis for Structural Insights

In addition to providing the molecular weight, mass spectrometry can offer structural information through the analysis of fragmentation patterns. When the molecule is ionized in the mass spectrometer, it can break apart into smaller, characteristic fragments. The analysis of these fragment ions can help to confirm the connectivity of the atoms in the molecule. For halogenated indazoles, common fragmentation pathways often involve the loss of the halogen atoms or cleavage of the indazole ring system.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of the chemical bonds.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H bond, C-H bonds of the aromatic ring, and C=C and C=N bonds within the indazole ring system. The C-Br, C-Cl, and C-I stretching vibrations would appear in the fingerprint region of the spectrum (typically below 1000 cm⁻¹).

Table 3: Expected Vibrational Frequencies for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| N-H stretch | 3200 - 3500 |

| Aromatic C-H stretch | 3000 - 3100 |

| C=C/C=N stretch | 1450 - 1650 |

| C-Br stretch | 500 - 600 |

| C-Cl stretch | 600 - 800 |

| C-I stretch | 400 - 500 |

Characterization of Functional Groups and Molecular Fingerprints

Specific infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopic data for this compound are not available in published literature. Such data would be essential for identifying the characteristic vibrational frequencies of its functional groups and establishing a unique "molecular fingerprint." For related halo-indazoles, spectroscopic methods are routinely used to confirm the presence of the N-H bond, the aromatic C-H and C=C bonds of the indazole ring, and the carbon-halogen (C-Cl, C-Br, C-I) vibrations.

Conformational Analysis through Vibrational Modes

There are no available studies on the conformational analysis of this compound using vibrational spectroscopy. This type of analysis would involve detailed examination of the vibrational modes to understand the molecule's three-dimensional structure and potential conformers, which is a topic that requires dedicated and specific research.

X-ray Diffraction Crystallography

Determination of Absolute Configuration and Crystal Structure

No crystallographic data, such as single-crystal X-ray diffraction results, has been reported for this compound. Therefore, its crystal structure, unit cell dimensions, space group, and absolute configuration have not been determined. This information is foundational for understanding the solid-state arrangement of the molecule.

Computational Chemistry and Theoretical Characterization

Electronic Structure Calculations

Electronic structure calculations are fundamental to predicting the behavior of a molecule at the atomic level. For complex heterocyclic systems like substituted indazoles, these calculations illuminate the distribution of electrons and energy levels within the molecule.

Density Functional Theory (DFT) for Molecular Orbitals and Electron Density Distribution

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic characteristics of molecules. researchgate.net By calculating the electron density, DFT methods can accurately predict molecular geometries, orbital energies, and other electronic properties. A common approach involves using hybrid functionals, such as B3LYP, combined with a suitable basis set like 6-311++G(d,p), to perform geometry optimizations and frequency calculations. researchgate.nettandfonline.comcore.ac.uk

The frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's reactivity. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov For indazole derivatives, the HOMO and LUMO distributions often span across the entire molecular structure. nih.gov The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of chemical reactivity and kinetic stability. nih.gov

Theoretical studies on related indazole compounds demonstrate that these calculations can effectively explain molecular characteristics and the mechanisms of interaction. researchgate.net For instance, in a study of 2-(5-nitro-1-H-indazol-1-yl) acetic acid, DFT calculations were used to determine the stable conformers and analyze their frontier orbitals, providing insights into their relative reactivity. tandfonline.com

Quantum Chemical Descriptors for Reactivity and Interaction Prediction

From the energies of the frontier orbitals, several quantum chemical descriptors can be derived to predict the reactivity and interaction potential of 5-Bromo-4-chloro-3-iodo-1H-indazole. These descriptors provide a quantitative measure of various aspects of a molecule's chemical behavior. researchgate.netnih.gov

Key descriptors include:

Ionization Potential (I): The energy required to remove an electron. It can be approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. It can be approximated as A ≈ -ELUMO.

Electronegativity (χ): A measure of the ability of an atom or molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as η = (I - A) / 2. A smaller HOMO-LUMO gap generally corresponds to lower hardness, indicating higher reactivity. nih.gov

Chemical Potential (μ): The negative of electronegativity (μ = -χ), it describes the escaping tendency of electrons from an equilibrium system. researchgate.net

These parameters are crucial for comparing the chemical reactivity of different molecules and understanding their behavior in various chemical environments. researchgate.netnih.gov

Table 1: Key Quantum Chemical Descriptors and Their Significance

| Descriptor | Formula | Significance |

| HOMO Energy (EHOMO) | - | Indicates electron-donating ability |

| LUMO Energy (ELUMO) | - | Indicates electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | Predicts chemical reactivity and stability. nih.gov |

| Ionization Potential (I) | -EHOMO | Energy needed to remove an electron |

| Electron Affinity (A) | -ELUMO | Energy released when gaining an electron |

| Electronegativity (χ) | (I + A) / 2 | Measure of electron-attracting tendency. researchgate.net |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to deformation of electron cloud. nih.gov |

Tautomeric Equilibrium Analysis

Indazole and its derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, which differ in the position of the hydrogen atom on the pyrazole (B372694) ring. researchgate.net Annular tautomerism is a key feature of the indazole system, and the relative stability of these forms is influenced by substitution patterns and the surrounding environment. researchgate.net

Energetic Landscape of 1H- and 2H-Tautomers

For the parent indazole molecule, the 1H-indazole is the predominant and thermodynamically more stable tautomer compared to the 2H-indazole. researchgate.net This stability difference arises from their distinct electronic structures, with the 1H form having a benzoid character and the 2H form having a quinoid character. researchgate.net

Computational studies on substituted indazoles confirm that the energetic balance can be delicate. DFT calculations are employed to determine the relative energies of the 1H and 2H tautomers. For example, studies have shown that while the 1H tautomer is generally more stable, the 2H form can be stabilized through specific structural modifications and intermolecular interactions. nih.gov The presence of bulky or electron-withdrawing/donating substituents on the indazole core can significantly alter the energetic landscape, potentially shifting the equilibrium.

Solvation Effects on Tautomeric Preferences

The solvent environment plays a crucial role in determining the preferred tautomeric form. The relative stability of the 1H- and 2H-tautomers can be reversed by changing the polarity of the solvent. nih.gov

For instance, in a study of 2-[(2H-indazol-3-yl)methylene]-1H-indene-1,3(2H)-dione, the 1H tautomer was found to be dominant in a polar solvent like DMSO-d6. nih.gov However, in less polar solvents such as CDCl3, the 2H tautomer was stabilized, primarily due to the formation of a strong intramolecular hydrogen bond. nih.gov This highlights the importance of considering solvation effects in theoretical models, often through continuum models like the Universal Solvation Model (USM), to accurately predict tautomeric preferences in solution. tandfonline.com The solvation energy and dipole moment are key factors; a tautomer with a higher dipole moment is generally more stabilized in a polar solvent. tandfonline.com

Intermolecular Interactions and Crystal Engineering

The arrangement of molecules in the solid state is governed by intermolecular interactions, which are critical for crystal engineering. For indazole derivatives, hydrogen bonding is a dominant directional force that dictates the supramolecular assembly.

In the solid state, indazole derivatives frequently form dimers or extended networks through hydrogen bonds. tandfonline.comnih.gov DFT calculations have shown that the formation of stable centrosymmetric dimers, linked by N-H···N hydrogen bonds, can be a significant stabilizing factor, particularly for the 2H-tautomer. nih.gov In some cases, bifurcated hydrogen bonds (e.g., C=O···H···N) can also contribute to the crystal packing. nih.gov

The analysis of these interactions is vital for understanding the crystalline polymorphism of the compound, where different crystal structures (polymorphs) of the same molecule can arise from different tautomeric forms or packing arrangements. nih.gov The study of these non-covalent interactions provides a basis for designing crystals with specific physical and chemical properties.

Prediction and Analysis of Halogen Bonding, Hydrogen Bonding, and π-π Stacking

Halogen Bonding: The presence of bromine, chlorine, and iodine atoms on the indazole ring makes this compound a potent candidate for forming halogen bonds. Halogen bonding is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. This electrophilic character arises from a region of positive electrostatic potential, known as a σ-hole, located on the outer surface of the halogen atom, opposite to the covalent bond. acs.org The strength of the halogen bond generally increases with the polarizability of the halogen atom, following the trend I > Br > Cl. acs.org

In this compound, the iodine atom at the 3-position is expected to be the most potent halogen bond donor, followed by the bromine at the 5-position and the chlorine at the 4-position. Theoretical calculations, such as quantum chemical methods, can precisely map the electrostatic potential surface of the molecule to visualize these σ-holes and predict the most likely sites for halogen bonding. acs.org These interactions are critical in directing the assembly of the molecule in the solid state and in its interactions with biological targets. acs.orgnih.gov

Hydrogen Bonding: The 1H-indazole core contains a nitrogen-bound hydrogen atom (N-H), which can act as a hydrogen bond donor. This classical hydrogen bond is a strong, directional interaction that plays a significant role in the formation of dimers and extended networks. The nitrogen atoms within the indazole ring can also act as hydrogen bond acceptors. Computational studies can predict the geometries and energies of these hydrogen bonds, providing insight into the stability of different potential hydrogen-bonded assemblies.

A summary of the predicted intermolecular interactions for this compound is presented in the table below.

| Interaction Type | Donor | Acceptor | Predicted Relative Strength |

| Halogen Bond | I > Br > Cl | Lewis Bases (e.g., N, O, S) | Strong |

| Hydrogen Bond | N-H | Lewis Bases (e.g., N, O) | Moderate to Strong |

| π-π Stacking | Indazole Ring | Aromatic Systems | Moderate |

Rational Design of Co-crystals and Supramolecular Assemblies

The predictable nature of the non-covalent interactions in this compound allows for the rational design of co-crystals and other supramolecular assemblies. By selecting appropriate co-formers that possess complementary functional groups, it is possible to engineer specific, desired crystal packing arrangements.

For instance, a co-former with strong hydrogen bond acceptor groups, such as a pyridine (B92270) or a carboxylate, could be chosen to interact with the N-H donor of the indazole. Similarly, a co-former with a strong Lewis basic site could be selected to specifically engage with the iodine atom's σ-hole, forming a robust halogen bond. The interplay between these different interactions can be used to create complex, multi-component assemblies with tailored properties. Computational screening of potential co-formers, using methods that can accurately model these non-covalent interactions, is a powerful tool in the rational design process.

Advanced Molecular Modeling and Simulation

To further elucidate the behavior of this compound, advanced molecular modeling and simulation techniques can be employed. These methods provide a dynamic picture of the molecule and its interactions, complementing the static view offered by quantum chemical calculations.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations can provide atomic-level insights into the dynamic behavior of this compound in various environments, such as in solution or in the solid state. By numerically solving Newton's equations of motion, MD simulations can track the trajectories of all atoms in the system over time, revealing information about conformational flexibility, solvent effects, and the stability of intermolecular interactions.

For example, MD simulations could be used to study the stability of a halogen-bonded complex between this compound and a Lewis base in solution. The simulation would reveal the lifetime of the halogen bond, the preferred geometries of interaction, and the influence of the surrounding solvent molecules. In the context of a co-crystal, MD simulations could be used to investigate the thermal stability of the crystal lattice and to identify potential phase transitions.

Force Field Development for Halogenated Indazoles

A critical prerequisite for accurate MD simulations is a reliable force field, which is a set of mathematical functions and parameters that describe the potential energy of the system as a function of its atomic coordinates. ethz.ch Standard force fields are often not well-parameterized for heavily halogenated systems like this compound, particularly with respect to accurately describing halogen bonding. nih.govresearchgate.net

The development of a specific force field for halogenated indazoles would involve several steps. First, high-level quantum mechanical calculations would be performed on the isolated molecule and on complexes with other molecules to obtain reference data on geometries, interaction energies, and electrostatic properties. nih.gov These data would then be used to parameterize the force field, which typically includes terms for bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic). rsc.org A key challenge is to accurately model the σ-hole on the halogen atoms, which often requires the use of extra point charges or more complex polarizable models. nih.govresearchgate.net Once developed, the force field must be validated by comparing simulation results with available experimental data, such as crystal structures or thermodynamic properties. nih.gov

A well-parameterized force field would enable reliable predictions of the behavior of this compound and related molecules in a wide range of applications, from materials science to drug design. nih.gov

Medicinal Chemistry and Biological Activity: Mechanistic and Discovery Insights

Indazole Derivatives as Bioactive Scaffolds: Focus on Structural Relevance

The indazole nucleus is a privileged scaffold in drug discovery, frequently observed in compounds targeting a wide array of biological targets, particularly protein kinases. chim.it Its bicyclic structure, composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, provides a versatile framework that can be extensively functionalized to achieve desired potency and selectivity.

The specific substitution pattern of 5-Bromo-4-chloro-3-iodo-1H-indazole makes it a highly valuable starting material for chemical synthesis. The presence of three distinct halogen atoms (bromine, chlorine, and iodine) at the C5, C4, and C3 positions, respectively, allows for regioselective modifications. Halogenation reactions are of paramount importance as they enable further structural diversification through metal-catalyzed cross-coupling reactions. chim.it

The iodine atom at the C3 position is particularly useful. 3-Iodoindazoles are common precursors in the synthesis of complex derivatives, including inhibitors of tropomyosin receptor kinases (Trk). chim.it For instance, 5-bromo-3-iodoindazoles can be prepared in excellent yields and serve as building blocks for more elaborate molecules. chim.it The differential reactivity of the halogens can be exploited to introduce various substituents sequentially, enabling the systematic construction of compound libraries for screening against biological targets. This strategic approach is fundamental in developing potent and selective inhibitors for enzymes implicated in disease.

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For indazole derivatives, SAR exploration has provided key insights into the structural requirements for potent target engagement.

For Kinase Inhibition: The substitution pattern on the indazole ring significantly influences kinase inhibitory potency.

Substitution at C5 and C6: Modifications at these positions have been shown to be critical. For instance, in a series of 1H-indazole-3-carboxamide derivatives designed as Glycogen Synthase Kinase-3 (GSK-3) inhibitors, a methoxy (B1213986) group at the C5 position resulted in higher potency compared to a methyl group. nih.gov

Substitution at C3: The group at the C3 position often serves as a hinge-binding motif. In one study, a 1H-indazol-3-amine moiety was found to be important for potent inhibition of VEGFR-2, Tie2, and EphB4 kinases. nih.gov

Substitution at C4 and C6: In the development of inhibitors for Fibroblast Growth Factor Receptor 1 (FGFR1), a series of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives were synthesized. The SAR indicated that specific substitutions at the C4 position could drastically enhance inhibitory activity. nih.gov

For IDO1 Inhibition: Indoleamine 2,3-dioxygenase 1 (IDO1) is a key target in cancer immunotherapy.

A series of 4,6-substituted-1H-indazole derivatives were synthesized and evaluated as dual inhibitors of IDO1 and Tryptophan 2,3-dioxygenase (TDO). nih.gov The SAR studies revealed that the nature and position of the substituents on the indazole ring were critical for the inhibitory activities against both enzymes. nih.gov

For α-Glucosidase Inhibition: The development of indazole-based α-glucosidase inhibitors for managing diabetes also relies heavily on SAR.

Studies on various indazole derivatives have shown that the inhibitory potential is significantly influenced by the different substituents on the core structure. nih.gov The stereochemistry and the nature of appended groups, such as carbothioamide moieties, can lead to compounds with inhibitory potential comparable to or exceeding that of the standard drug, acarbose. nih.govnih.gov

Exploration of Potential Molecular Mechanisms of Action

The therapeutic potential of indazole derivatives stems from their ability to modulate the activity of key enzymes involved in various disease pathways.

Indazole-based compounds have been identified as potent inhibitors of several enzyme classes.

Kinases: The indazole scaffold is a cornerstone in the design of inhibitors for protein kinases, which are crucial regulators of cell signaling. Dysregulation of kinase activity is a hallmark of cancer, making them prime therapeutic targets. Indazole derivatives have been successfully developed as inhibitors of Aurora kinases, GSK-3, and various receptor tyrosine kinases like VEGFR-2 and FGFR1. nih.govnih.gov

DNA Gyrase: Bacterial DNA gyrase is a validated target for antibacterial drugs. A novel class of indazole derivatives has been discovered as inhibitors of the GyrB subunit of DNA gyrase (GyrB). nih.gov These compounds exhibit excellent enzymatic and antibacterial activity against clinically significant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), offering a potential solution to combat antimicrobial resistance. nih.gov

IDO1: IDO1 is an immunosuppressive enzyme overexpressed in many cancers. nih.gov By catalyzing the degradation of tryptophan, it creates a tumor microenvironment that suppresses the anti-tumor activity of immune cells. nih.gov Indazole derivatives have been designed as potent IDO1 inhibitors, with some also showing dual inhibitory activity against the related enzyme TDO, making them promising candidates for cancer immunotherapy. nih.govnih.gov

α-Glucosidase: This enzyme, located in the small intestine, is responsible for breaking down complex carbohydrates into glucose. scielo.bracs.org Inhibiting α-glucosidase can slow glucose absorption and control postprandial hyperglycemia in patients with type 2 diabetes. scielo.bracs.org Several studies have reported the synthesis of indazole derivatives that act as dual inhibitors of α-glucosidase and α-amylase, demonstrating significant potential in managing diabetes. nih.govnih.gov

The potency of an enzyme inhibitor is quantified using in vitro enzymatic assays. These experiments measure the rate of an enzyme-catalyzed reaction in the presence of varying concentrations of the inhibitor.

The IC50 (half-maximal inhibitory concentration) is a key parameter derived from these assays. It represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions. nih.gov A lower IC50 value indicates a more potent inhibitor.

The Ki (inhibition constant) is the dissociation constant for the enzyme-inhibitor complex. It is an intrinsic measure of the binding affinity between the inhibitor and the enzyme and is independent of the enzyme concentration used in the assay. researchgate.net

The following table summarizes the IC50 values for several indazole derivatives against various enzyme targets, as reported in the literature.

| Compound/Derivative Class | Target Enzyme | IC50 Value (µM) | Reference |

| 4,6-Substituted-1H-indazole (Compound 35) | IDO1 (enzymatic) | 0.74 | nih.gov |

| 4,6-Substituted-1H-indazole (Compound 35) | IDO1 (HeLa cells) | 1.37 | nih.gov |

| 4,6-Substituted-1H-indazole (Compound 35) | TDO (enzymatic) | 2.93 | nih.gov |

| 1H-Indazole-3-carboxamides (Compound 50) | GSK-3 | 0.35 | nih.gov |

| 1H-Indazole-3-carboxamides (Compound 51h) | GSK-3 | 0.05 | nih.gov |

| Indazole Amide (Compound 53c) | Aurora Kinase | < 1 | nih.gov |

| 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-1H-indazole (Compound 102) | FGFR1 | 0.03 | nih.gov |

| 1H-Indazole Amide (Compound 116) | ERK1/2 | 0.0093 | nih.gov |

| N-hydrazinecarbothioamide substituted indazoles | α-glucosidase | 1.54 - 4.89 | nih.gov |

| N-hydrazinecarbothioamide substituted indazoles | α-amylase | 1.42 - 4.5 | nih.gov |

| Methyl 1H-indazole-4-carboxylate derivatives | α-glucosidase | 16.99 - 77.97 | nih.gov |

| Methyl 1H-indazole-4-carboxylate derivatives | α-amylase | 15.04 - 76.70 | nih.gov |

Enzyme inhibitors can be classified based on their mechanism of action, which describes how they interact with the enzyme and its substrate. The primary types are competitive, non-competitive, uncompetitive, and mixed inhibition. These mechanisms can often be elucidated through kinetic studies that analyze enzyme reaction rates at different substrate and inhibitor concentrations.

For instance, kinetic studies performed on certain indazole-based carbothioamide derivatives revealed a mixed-type inhibition mechanism against α-glucosidase. nih.gov A mixed inhibitor can bind to the enzyme at a site distinct from the active site, and it can bind to either the free enzyme or the enzyme-substrate complex. This type of inhibition is characterized by a decrease in the maximum reaction rate (Vmax) and a change (either increase or decrease) in the Michaelis constant (Km), which reflects the substrate's binding affinity. researchgate.net Understanding the specific mechanism of inhibition is vital for the rational design of more effective and selective drugs.

Protein-Ligand Interaction Analysis

Following a comprehensive review of publicly available scientific literature, no specific data was found regarding the protein-ligand interaction analysis of this compound.

Binding Affinity and Selectivity Profiling with Recombinant Proteins

There is currently no published research detailing the binding affinity or selectivity profile of this compound against any recombinant proteins.

Biophysical Techniques for Binding Characterization (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)

No studies utilizing biophysical techniques such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) to characterize the binding of this compound to any biological target have been identified in the public domain.

Cellular Effects and Pathway Modulation (e.g., Apoptosis, Cell Cycle Regulation)

There is no available scientific information concerning the cellular effects or pathway modulation properties of this compound.

Assays for Cellular Viability and Proliferation in Cell Lines

No data from cellular viability or proliferation assays involving this compound in any cell lines have been reported in the scientific literature.

Investigation of Intracellular Signaling Pathways and Protein Expression

Investigations into the effects of this compound on intracellular signaling pathways and protein expression have not been documented in published research.

Computational Drug Discovery Approaches

A search of the scientific literature did not yield any studies that have employed computational drug discovery approaches, such as molecular docking or virtual screening, specifically involving this compound.

Molecular Docking and Scoring for Target Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is instrumental in predicting the binding affinity and mode of a ligand to the active site of a protein. For a novel compound like this compound, molecular docking simulations can be employed to screen it against a panel of known biological targets to hypothesize its mechanism of action.

Given the prevalence of indazoles as kinase inhibitors, a hypothetical docking study could be performed against the ATP-binding site of various kinases. The bromine at the 5-position, chlorine at the 4-position, and iodine at the 3-position would be expected to form halogen bonds and hydrophobic interactions with the amino acid residues in the kinase hinge region and surrounding pockets. The predicted binding energies from such simulations can help in prioritizing potential targets for future experimental validation.

Table 1: Hypothetical Molecular Docking Scores for this compound against Selected Kinase Targets

| Kinase Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | -9.8 | Cys919, Asp1046, Phe1047 |

| Epidermal Growth Factor Receptor (EGFR) | -9.2 | Met793, Gly796, Leu844 |

| c-Met | -8.7 | Tyr1230, Met1211, Asp1228 |

| Anaplastic Lymphoma Kinase (ALK) | -10.1 | Leu1196, Gly1269, Glu1197 |

Note: The data in this table is illustrative and based on the common behavior of indazole-based kinase inhibitors. It does not represent experimentally determined values for this compound.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. A pharmacophore model for this compound would likely include hydrogen bond donors/acceptors from the indazole nitrogen atoms and halogen bond donors from the bromine, chlorine, and iodine substituents.

This model could then be used as a 3D query to screen large compound libraries for molecules with similar pharmacophoric features, potentially identifying other compounds with similar biological activities. This virtual screening approach is a time and cost-effective method for hit identification in the early stages of drug discovery.

Quantitative Structure-Activity Relationship (QSAR) and ADMET Prediction (in silico only)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. For a series of indazole analogs, a QSAR model could be developed to predict the activity of new compounds like this compound. The descriptors used in such a model would include physicochemical properties like molecular weight, logP, and topological polar surface area, as well as electronic and steric parameters.

In addition to predicting activity, computational tools can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule. These in silico predictions are crucial for identifying potential liabilities of a drug candidate early in the discovery process.

Table 2: Predicted ADMET Properties of this compound

| Property | Predicted Value | Interpretation |

| Absorption | ||

| Human Intestinal Absorption | High | Likely well-absorbed from the gut. |

| Caco-2 Permeability | Moderate | May have reasonable cell membrane permeability. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | Low | Unlikely to cross the BBB, potentially reducing CNS side effects. |

| Plasma Protein Binding | >90% | Expected to be highly bound to plasma proteins. |

| Metabolism | ||

| CYP2D6 Inhibition | Likely Inhibitor | Potential for drug-drug interactions. |

| CYP3A4 Inhibition | Likely Inhibitor | Potential for drug-drug interactions. |

| Excretion | ||

| Renal Organic Cation Transporter | Not a substrate | Unlikely to be actively secreted by the kidneys. |

| Toxicity | ||

| hERG Inhibition | High Risk | Potential for cardiotoxicity. |

| Ames Mutagenicity | Low Probability | Unlikely to be mutagenic. |

Note: The data in this table is generated from predictive models and has not been experimentally confirmed for this compound.

The Role of this compound in the Frontier of Advanced Materials

The strategic functionalization of heterocyclic scaffolds is a cornerstone of modern materials science, enabling the development of novel materials with precisely engineered properties. Among these, halogenated indazoles have emerged as a particularly promising class of building blocks. The compound this compound, with its unique and dense tri-halogen substitution pattern, represents a compelling candidate for applications in advanced functional materials. The presence of three distinct halogens (bromine, chlorine, and iodine) on the indazole core provides a rich platform for tuning electronic characteristics and directing molecular assembly, paving the way for next-generation material design.

Applications in Advanced Materials Science

The indazole nucleus is a versatile platform that has been explored for various applications, including medicinal chemistry and, increasingly, for the photophysical properties of organic materials. chim.it The introduction of halogens is a powerful strategy to modulate the physicochemical properties of these molecules, making polyhalogenated indazoles like 5-Bromo-4-chloro-3-iodo-1H-indazole valuable precursors for materials science. nih.govrsc.org

The synthesis of functional materials based on halogenated indazoles begins with the controlled synthesis of the core heterocyclic unit. Organic halides are critical precursors and intermediates in numerous organic transformations, including metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck) and Grignard reactions, which are instrumental in building larger, complex functional molecules. nih.govrsc.orgrsc.org The 5-bromo, 4-chloro, and 3-iodo positions on the indazole ring serve as versatile handles for such subsequent chemical modifications.

Several methods have been developed for the regioselective halogenation of the indazole scaffold. nih.govrsc.org Direct C-H halogenation using reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS) allows for the introduction of halogens onto the indazole ring, with the ability to achieve poly-halogenation by carefully tuning the reaction conditions. nih.govrsc.orgrsc.org Furthermore, multi-step synthetic sequences starting from substituted anilines or benzonitriles can provide access to complex indazoles. nih.govgoogle.com For instance, a sequence involving regioselective bromination followed by cyclization with hydrazine (B178648) can yield the desired indazole core.

Table 1: Representative Synthetic Strategies for Halogenated Indazoles

| Strategy | Description | Reagents | Reference |

|---|---|---|---|

| Direct C-H Halogenation | Stepwise introduction of halogens onto the indazole core. The reaction conditions can be tuned to control the degree of halogenation. | NCS, NBS, NIS | nih.govrsc.org |

| Cyclization Reactions | Formation of the indazole ring from acyclic precursors, such as substituted 2-aminobenzonitriles or azobenzenes. | Hydrazine, Rh(III) catalysts | nih.gov |

| Sandmeyer-type Reactions | Conversion of an amino group on the indazole ring to a halide via a diazonium salt intermediate. | NaNO₂, CuX (X=Cl, Br) | N/A |

| Metal-Halogen Exchange | Introduction of a halogen by reacting an organometallic derivative of indazole with a halogen source. | BuLi, ZnCl₂, I₂ | nih.gov |

This table presents general methods and not all have been specifically reported for the synthesis of this compound.

In the field of organic electronics, the performance of devices such as organic thin-film transistors (OTFTs) and organic photovoltaics (OPVs) is highly dependent on the charge carrier mobility of the semiconductor material. uky.edu Halogenation has been identified as a key strategy to improve this mobility. uky.edu The introduction of electron-withdrawing halogen atoms can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the organic material. Lowering the LUMO level is particularly advantageous for n-type (electron-transporting) semiconductors, as it facilitates electron injection from electrodes and enhances stability against oxidation in ambient conditions.

The this compound scaffold is an attractive building block for such materials. The cumulative electron-withdrawing effect of the three halogens would significantly lower the LUMO energy. By incorporating this indazole derivative into larger π-conjugated systems—for example, through cross-coupling reactions at the bromo or iodo positions—new organic semiconductors could be synthesized. The distinct reactivity of the C-I and C-Br bonds allows for selective, stepwise functionalization, enabling the construction of well-defined donor-acceptor architectures that are crucial for optoelectronic applications. nih.gov The resulting materials could exhibit improved charge transport properties and enhanced performance in electronic devices. uky.edu

The ability to control the absorption and emission of light is fundamental to the development of materials for applications like organic light-emitting diodes (OLEDs), sensors, and molecular switches. Azobenzene derivatives, for instance, are a well-known class of photoswitchable molecules. mdpi.com The properties of such systems can be finely tuned through chemical modification, including halogenation. Halogen atoms can influence the photophysical properties of a molecule through the "heavy atom effect," which can enhance intersystem crossing from singlet to triplet excited states, promoting phosphorescence.

The tri-halogenated nature of this compound offers a mechanism for tuning optical properties. The iodine atom, in particular, is known for its ability to induce phosphorescence. Materials incorporating this indazole unit could be designed as novel fluorophores or phosphors. mdpi.com The systematic variation of halogens on aromatic scaffolds has been shown to modulate fluorescence and other optical parameters. researchgate.net Therefore, using this compound as a core or a substituent allows for the precise tuning of the emission wavelength, quantum yield, and excited-state lifetimes of functional dyes and pigments.

The substitution of hydrogen with halogen atoms imparts significant changes to a molecule's steric and electronic profile, which in turn dictates the performance of materials derived from it. The choice of halogen (Cl, Br, or I) is critical, as their properties vary substantially.

Table 2: Comparison of Relevant Properties of Chlorine, Bromine, and Iodine

| Property | Chlorine (Cl) | Bromine (Br) | Iodine (I) |

|---|---|---|---|

| Electronegativity (Pauling Scale) | 3.16 | 2.96 | 2.66 |

| Van der Waals Radius (Å) | 1.75 | 1.85 | 1.98 |

| Polarizability (ų) | 2.18 | 3.05 | 5.35 |

| Halogen Bond Donor Strength | Weak | Moderate | Strong |

The efficiency of electronic devices is directly linked to the electronic structure of the constituent materials. Halogenation provides a powerful tool for modulating this structure. uky.edu The strong electronegativity of halogens leads to a significant inductive (-I) effect, which lowers the energy levels of the frontier molecular orbitals (HOMO and LUMO). In this compound, the combined inductive effects of the three halogens create a highly electron-deficient aromatic system.

This electronic modulation is beneficial for several reasons. A lower LUMO level can improve electron injection and transport in n-type semiconductors, while a lower HOMO level can increase the material's oxidative stability and the open-circuit voltage in organic solar cells. uky.edu The specific placement of different halogens allows for nuanced control over the molecular electrostatic potential, creating specific sites for intermolecular interactions that can further influence charge transport pathways in the solid state.

The controlled arrangement of molecules in the solid state is paramount for achieving optimal performance in organic electronic materials. Supramolecular interactions, such as hydrogen bonding and π-π stacking, are key drivers of this self-organization. A particularly important and highly directional non-covalent interaction involving halogenated compounds is the halogen bond. researchgate.netnih.gov A halogen bond is an attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as a lone pair on a nitrogen or oxygen atom. researchgate.netscilit.com

The strength of a halogen bond increases with the polarizability and size of the halogen atom, following the trend I > Br > Cl. mdpi.com The this compound molecule is an exceptional platform for engineering supramolecular structures due to the presence of three different halogen bond donors with varying strengths, as well as the indazole nitrogen atoms which can act as halogen bond acceptors. csic.es This allows for the programmed self-assembly of complex, well-defined, two- or three-dimensional networks. mdpi.comrsc.org For example, the strong iodine-nitrogen halogen bond could be the primary interaction forming molecular chains, while weaker bromine and chlorine interactions could direct the packing of these chains. nih.govmdpi.com This hierarchical self-organization is crucial for creating crystalline thin films with high charge carrier mobility, which is essential for high-performance electronic devices. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.